9H-fluoren-9-ylmethyl N-[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
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Overview
Description
“9H-fluoren-9-ylmethyl N-[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate” is a complex organic compound that likely belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common synthetic routes may include:
Protection of Functional Groups: Protecting groups like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) may be used to protect amine groups during synthesis.
Coupling Reactions: Peptide coupling reagents such as EDCI or DCC may be used to form amide bonds.
Deprotection: Removal of protecting groups under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the carbamate or amide groups, potentially yielding amines.
Substitution: Nucleophilic substitution reactions may occur at various positions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO₄.
Reduction: Reagents like LiAlH₄ or NaBH₄.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative.
Scientific Research Applications
This compound may have applications in various fields:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that alter their activity. The pathways involved would be specific to the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
Carbamate Derivatives: Other carbamates with similar structures may include methyl carbamate or ethyl carbamate.
Fluorenyl Compounds: Compounds like fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) used in peptide synthesis.
Uniqueness
The uniqueness of this compound would lie in its specific functional groups and the overall molecular architecture, which may impart unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C33H39N5O6 |
---|---|
Molecular Weight |
601.7 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C33H39N5O6/c1-20(2)29(38-33(43)44-19-27-25-10-5-3-8-23(25)24-9-4-6-11-26(24)27)31(41)37-28(12-7-17-35-32(34)42)30(40)36-22-15-13-21(18-39)14-16-22/h3-6,8-11,13-16,20,27-29,39H,7,12,17-19H2,1-2H3,(H,36,40)(H,37,41)(H,38,43)(H3,34,35,42) |
InChI Key |
DALMAZHDNFCDRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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